molecular formula C26H42O7 B14607225 Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate CAS No. 60904-02-1

Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate

Cat. No.: B14607225
CAS No.: 60904-02-1
M. Wt: 466.6 g/mol
InChI Key: AZHAGZHGTIQVKS-UHFFFAOYSA-N
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Description

Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate is a complex organic compound with a unique structure that includes acetyl and acetyloxy groups attached to a non-1-yn-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate typically involves multi-step organic reactions. One common method includes the alkylation of diethyl malonate with a suitable acetylated alkyne under basic conditions, followed by esterification and acetylation reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl and acetyloxy groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetyl or acetyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and acetyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The non-1-yn-1-yl chain provides structural rigidity, which can affect the compound’s overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the acetyl and acetyloxy groups.

    Acetylacetone: Contains acetyl groups but lacks the ester functionality and the non-1-yn-1-yl chain.

    Ethyl acetoacetate: Similar ester functionality but with different substituents.

Uniqueness

Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate is unique due to its combination of acetyl, acetyloxy, and non-1-yn-1-yl groups, which provide distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

60904-02-1

Molecular Formula

C26H42O7

Molecular Weight

466.6 g/mol

IUPAC Name

diethyl 2-acetyl-2-(4-acetyloxynon-1-ynyl)nonanedioate

InChI

InChI=1S/C26H42O7/c1-6-9-12-16-23(33-22(5)28)17-15-20-26(21(4)27,25(30)32-8-3)19-14-11-10-13-18-24(29)31-7-2/h23H,6-14,16-19H2,1-5H3

InChI Key

AZHAGZHGTIQVKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC#CC(CCCCCCC(=O)OCC)(C(=O)C)C(=O)OCC)OC(=O)C

Origin of Product

United States

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